2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one
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Overview
Description
2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, substituted with a pyridinyl group and a dimethylmorpholinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and pyrimidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, halides, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-methyl-1H-pyrimidin-6-one
- 2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-5-one
Uniqueness
2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern and the presence of the dimethylmorpholinyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[6-[2-(3,3-dimethylmorpholin-4-yl)ethylamino]pyridin-3-yl]-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-4-15-11-17(25)23-18(22-15)14-5-6-16(21-12-14)20-7-8-24-9-10-26-13-19(24,2)3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,20,21)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZDMSWNXIQMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)NCCN3CCOCC3(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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